3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Overview
Description
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester is a useful research compound. Its molecular formula is C16H11BrFN3O3 and its molecular weight is 392.18 g/mol. The purity is usually 95%.
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Biological Activity
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester (CAS No. 1426530-70-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structure, which incorporates an imidazo[1,2-a]pyridine moiety, suggests a promising pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays indicated that compounds with similar structures exhibited IC values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, demonstrating effective growth inhibition .
- Mechanism of Action : The proposed mechanism involves microtubule destabilization, which is critical in cancer cell proliferation. Compounds showed inhibition of microtubule assembly at concentrations as low as 20 μM .
- Apoptosis Induction : Studies revealed that certain derivatives could enhance caspase-3 activity significantly, indicating their role in inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity:
- Imidazo[1,2-a]pyridine Core : This moiety is known for its ability to interact with various biological targets.
- Fluoro and Bromo Substituents : The presence of halogens can enhance lipophilicity and improve binding affinity to target proteins .
Study Overview
A comprehensive study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their biological activities. Notably, compounds with modifications at the carbonyl and amino positions exhibited enhanced anticancer properties.
Compound | IC (MDA-MB-231) | IC (HepG2) | Mechanism |
---|---|---|---|
7d | 2.43 μM | 4.98 μM | Microtubule destabilization |
7h | 5.12 μM | 10.65 μM | Apoptosis induction |
10c | 7.84 μM | 14.65 μM | Cell cycle arrest |
Table 1: Antitumor activity of selected compounds derived from imidazo[1,2-a]pyridine .
Molecular Modeling Studies
In silico studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds. The findings suggest that the most potent derivatives exhibit favorable pharmacokinetic properties and low toxicity profiles .
Properties
IUPAC Name |
methyl 3-[(7-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-3-11(18)12(6-9)20-15(22)13-8-19-14-7-10(17)4-5-21(13)14/h2-8H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRZTHDHDYDCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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